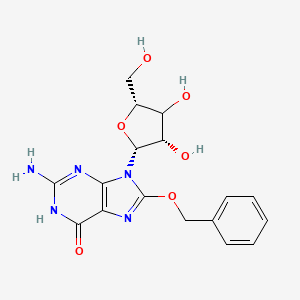
8-(Phenylmethoxy)guanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Phenylmethoxy)guanosine is a guanosine analog, which means it is structurally similar to guanosine, a nucleoside that is a building block of RNA. This compound has garnered interest due to its potential immunostimulatory activity and antiviral effects. It functions by activating Toll-like receptor 7 (TLR7), which plays a crucial role in the immune response .
Métodos De Preparación
The synthesis of 8-(Phenylmethoxy)guanosine typically involves the modification of guanosine at the 8-position with a phenylmethoxy group. The synthetic route generally includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of guanosine are protected using silyl or acyl protecting groups.
Introduction of Phenylmethoxy Group: The protected guanosine is then reacted with a phenylmethoxy reagent under suitable conditions to introduce the phenylmethoxy group at the 8-position.
Deprotection: The protecting groups are removed to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reaction conditions to accommodate larger quantities .
Análisis De Reacciones Químicas
8-(Phenylmethoxy)guanosine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
8-(Phenylmethoxy)guanosine has several scientific research applications:
Chemistry: It is used as a tool to study the properties and behavior of nucleoside analogs.
Biology: The compound’s ability to activate TLR7 makes it valuable in immunological research, particularly in studying immune responses and antiviral mechanisms.
Medicine: Due to its immunostimulatory and antiviral properties, it has potential therapeutic applications in treating viral infections and modulating immune responses.
Industry: It can be used in the development of new pharmaceuticals and as a research tool in various biochemical assays
Mecanismo De Acción
The mechanism of action of 8-(Phenylmethoxy)guanosine involves the activation of Toll-like receptor 7 (TLR7). This activation leads to the induction of type I interferons, which are crucial for antiviral defense. The compound’s interaction with TLR7 triggers a signaling cascade that results in the production of cytokines and other immune mediators, enhancing the body’s immune response .
Comparación Con Compuestos Similares
8-(Phenylmethoxy)guanosine can be compared with other guanosine analogs such as:
8-Methoxyguanosine: Similar in structure but with a methoxy group instead of a phenylmethoxy group.
8-Benzyloxyguanosine: Another analog with a benzyloxy group, which influences RNA duplex stability and mismatch discrimination.
The uniqueness of this compound lies in its specific activation of TLR7 and its potential immunostimulatory and antiviral effects, which are not as pronounced in other similar compounds .
Propiedades
Fórmula molecular |
C17H19N5O6 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one |
InChI |
InChI=1S/C17H19N5O6/c18-16-20-13-10(14(26)21-16)19-17(27-7-8-4-2-1-3-5-8)22(13)15-12(25)11(24)9(6-23)28-15/h1-5,9,11-12,15,23-25H,6-7H2,(H3,18,20,21,26)/t9-,11?,12+,15-/m1/s1 |
Clave InChI |
RNSGUQLXDMZREX-BWIWHEPQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=NC3=C(N2[C@H]4[C@H](C([C@H](O4)CO)O)O)N=C(NC3=O)N |
SMILES canónico |
C1=CC=C(C=C1)COC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



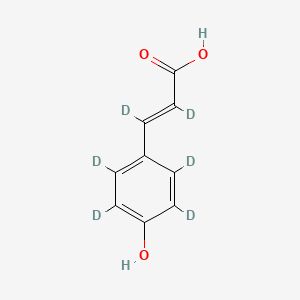
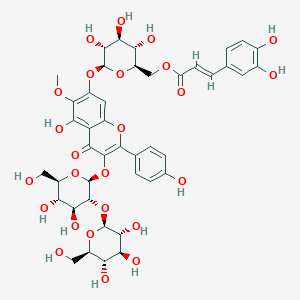
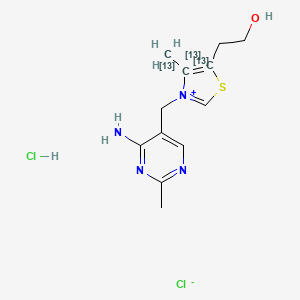





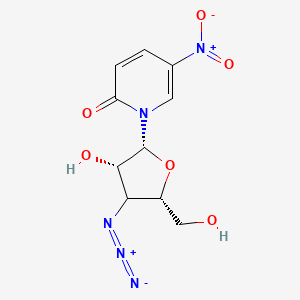
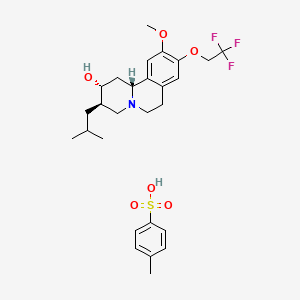
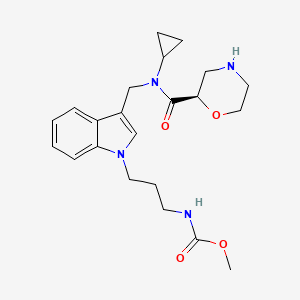
![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanyl-3,6-dihydropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394483.png)

